4-(4-Methylpiperazin-1-yl)pyridine-3-carbaldehyde
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Overview
Description
4-(4-Methylpiperazin-1-yl)pyridine-3-carbaldehyde is an organic compound that features a pyridine ring substituted with a carbaldehyde group at the 3-position and a 4-methylpiperazin-1-yl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)pyridine-3-carbaldehyde typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Carbaldehyde Group: The carbaldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide and phosphorus oxychloride.
Attachment of the 4-Methylpiperazin-1-yl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the pyridine ring with 4-methylpiperazine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazin-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated pyridine derivatives and nucleophiles like 4-methylpiperazine.
Major Products
Oxidation: 4-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid.
Reduction: 4-(4-Methylpiperazin-1-yl)pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-(4-Methylpiperazin-1-yl)pyridine-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies investigating the interactions of piperazine derivatives with biological targets.
Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The piperazine moiety is known to enhance the compound’s ability to cross biological membranes and interact with central nervous system targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid
- 4-(4-Methylpiperazin-1-yl)pyridine-3-methanol
- 4-(4-Methylpiperazin-1-yl)pyridine-3-amine
Uniqueness
4-(4-Methylpiperazin-1-yl)pyridine-3-carbaldehyde is unique due to the presence of both the aldehyde group and the 4-methylpiperazin-1-yl group, which confer distinct reactivity and biological activity. The aldehyde group allows for further functionalization, while the piperazine moiety enhances its pharmacokinetic properties.
Properties
Molecular Formula |
C11H15N3O |
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Molecular Weight |
205.26 g/mol |
IUPAC Name |
4-(4-methylpiperazin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H15N3O/c1-13-4-6-14(7-5-13)11-2-3-12-8-10(11)9-15/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
PXWGXRXSSQCJSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=NC=C2)C=O |
Origin of Product |
United States |
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